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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzonitrile

Cat. No.: B088415

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile (CAS: 39835-09-1): Properties,
Synthesis, and Applications in Drug Discovery

Introduction

This guide provides a comprehensive technical overview of 2-Hydroxy-5-nitrobenzonitrile, a key
chemical intermediate with significant potential in medicinal chemistry and drug development.
Identified by the CAS number 39835-09-1, this molecule belongs to the benzonitrile class of
compounds, which are recognized as privileged scaffolds in the design of therapeutic agents.
[1][2] The unique arrangement of its functional groups—a phenolic hydroxyl, a nitrile, and a
nitro group—imparts a distinct reactivity profile and a capacity to interact with a variety of
biological targets.

While the requested topic specified "5-Hydroxy-2-nitrobenzonitrile” with the CAS number
39835-09-1, it is crucial to clarify that this CAS number authoritatively corresponds to the
isomer 2-Hydroxy-5-nitrobenzonitrile. This document will therefore focus exclusively on the
properties and applications of the compound correctly identified by CAS 39835-09-1.

Researchers and drug development professionals will find this guide valuable for its synthesis
of fundamental physicochemical data, detailed experimental protocols, and insights into the
molecule's therapeutic applications. We will explore its synthesis, reactivity, biological activities
—including its roles as an enzyme inhibitor and antimicrobial agent—and the necessary
protocols for its safe handling and characterization.
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Chapter 1: Physicochemical and Structural
Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all
subsequent experimental design, from synthesis and purification to formulation and biological
assays. 2-Hydroxy-5-nitrobenzonitrile is a solid at room temperature, and its key properties are
summarized below.

Kev Physicochemical

Property Value Source(s)
CAS Number 39835-09-1 [31[4]1[5][6]
Molecular Formula C7HaN20s3 [31141[5]
Molecular Weight 164.12 g/mol [31I51[7]
IUPAC Name 2-hydroxy-5-nitrobenzonitrile [41[6]

2-Cyano-4-nitrophenol, 4-Nitro-
Synonyms [3114]
2-cyanophenol

Melting Point 190-197 °C [31[81I9]
Boiling Point 345 °C [31[81I9]
Density ~1.49 g/cm?3 [319]
pKa 3.97 £0.22 [3]
Appearance Solid [6]

The molecule's structure, featuring an electron-withdrawing nitro group para to the hydroxyl
group and ortho to the nitrile, dictates its chemical behavior. The acidic nature of the phenolic
proton (pKa = 3.97) is enhanced by the resonance stabilization of the corresponding phenoxide
by both the nitro and nitrile groups.

Structural Diagram

Caption: Chemical structure of 2-Hydroxy-5-nitrobenzonitrile.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzonitrile
https://www.biosynth.com/p/PBA83509/39835-09-1-2-hydroxy-5-nitrobenzonitrile
https://www.sigmaaldrich.com/AR/es/product/ambeedinc/ambh93edd298?context=bbe
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzonitrile
https://www.biosynth.com/p/PBA83509/39835-09-1-2-hydroxy-5-nitrobenzonitrile
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://www.biosynth.com/p/PBA83509/39835-09-1-2-hydroxy-5-nitrobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-nitrobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzonitrile
https://www.sigmaaldrich.com/AR/es/product/ambeedinc/ambh93edd298?context=bbe
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-nitrobenzonitrile
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://www.capotchem.com/doc/msds_39835-09-1.do
https://m.chemicalbook.com/ProductChemicalPropertiesCB72402155_EN.htm
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://www.capotchem.com/doc/msds_39835-09-1.do
https://m.chemicalbook.com/ProductChemicalPropertiesCB72402155_EN.htm
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB72402155_EN.htm
https://www.echemi.com/products/pd2108212382-2-hydroxy-5-nitrobenzonitrile.html
https://www.sigmaaldrich.com/AR/es/product/ambeedinc/ambh93edd298?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chapter 2: Synthesis and Reactivity

As a valuable building block, the efficient synthesis of 2-Hydroxy-5-nitrobenzonitrile is of great
interest. Its reactivity is governed by the interplay of its three functional groups, making it a
versatile precursor for more complex molecules.

Synthetic Protocol: Nucleophilic Aromatic Substitution
(SNAr)

A common and scalable method for synthesizing substituted nitroaromatics is through
Nucleophilic Aromatic Substitution (SNAr). While a specific protocol for 2-Hydroxy-5-
nitrobenzonitrile is not detailed in the search results, a plausible and scientifically sound
approach can be adapted from established procedures for similar compounds, such as the
reaction of 4-fluoro-3-nitrobenzonitrile.[10] The principle involves the displacement of a good
leaving group (e.g., fluoride) by a nucleophile, activated by the presence of an electron-
withdrawing nitro group. In this case, a protected hydroxyl group or a direct hydroxylation step
would be required.

A more direct, documented pathway involves the nitration of a precursor like 2-
hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-director, while the nitrile
group is a deactivating, meta-director. The resulting substitution pattern would be influenced by
reaction conditions.

lllustrative Protocol: Nitration of 2-Hydroxybenzonitrile

» Disclaimer: This is a representative protocol based on standard organic chemistry principles.
Researchers should first consult literature for an optimized, validated procedure.

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, dissolve 2-hydroxybenzonitrile (1.0 eq) in concentrated
sulfuric acid at 0 °C.

 Nitrating Agent Addition: Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and
concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature
does not exceed 10 °C. The causality here is critical: maintaining a low temperature prevents
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over-nitration and decomposition, while the sulfuric acid acts as a catalyst to generate the
nitronium ion (NOz%), the active electrophile.

Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This
precipitates the solid product while diluting the strong acids.

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly
with cold water until the filtrate is neutral. The self-validating nature of this step is evident: a
neutral pH ensures the complete removal of residual acid, which could interfere with
downstream applications. Recrystallize the solid from an appropriate solvent system (e.g.,
ethanol/water) to yield pure 2-Hydroxy-5-nitrobenzonitrile.

Caption: Workflow for the synthesis of 2-Hydroxy-5-nitrobenzonitrile.

Reactivity Profile

Phenolic Hydroxyl Group: Can be deprotonated to form a phenoxide, a potent nucleophile for
ether synthesis. It can also be acylated or alkylated.

Nitrile Group: Can undergo hydrolysis to form a carboxylic acid or be reduced to an amine,
providing a synthetic handle for further derivatization.

Aromatic Ring: The strong electron-withdrawing effect of the nitro and nitrile groups
deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic
substitution, particularly at the position ortho to the nitro group if a suitable leaving group is
present. It is also a precursor for the synthesis of other molecules, such as 5-Nitro-1,2-
benzisoxazole.[11]

Chapter 3: Biological Activity and Therapeutic
Potential

2-Hydroxy-5-nitrobenzonitrile has emerged as a molecule of interest in drug discovery due to

its diverse biological activities. Its structure allows it to function as a pharmacophore that can

be tailored to interact with specific biological targets.
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Antimicrobial Activity

The compound has been identified as a potential drug for combating gram-negative bacteria
such as Pseudomonas aeruginosa.[5] Its mechanism of action involves the inhibition of
pyochelin uptake, a siderophore essential for iron metabolism in these bacteria.[5] By
disrupting iron acquisition, the molecule effectively stunts bacterial growth. This targeted
approach is a promising strategy for developing new antibacterial agents.

Enzyme Inhibition

2-Hydroxy-5-nitrobenzonitrile is a potent inhibitor of xanthine oxidase.[5] This enzyme plays a
crucial role in purine metabolism, and its overactivity is linked to conditions like gout. By
inhibiting this enzyme, the compound can reduce the production of uric acid. Furthermore, its
ability to inhibit human albumin oxidation suggests potential applications in reducing oxidative
stress.[5]

Broader Therapeutic Context

The benzonitrile moiety is present in over 30 approved pharmaceutical drugs, underscoring its
biocompatibility and therapeutic utility.[2] Benzonitrile derivatives are widely explored as kinase
inhibitors, anticancer agents, and antiviral compounds.[1] The nitrile group is metabolically
robust and can act as a hydrogen bond acceptor, making it a valuable functional group in
rational drug design.[2] 2-Hydroxy-5-nitrobenzonitrile, with its multiple functional groups, serves
as an excellent starting point for developing more complex and specific therapeutic agents.[5]
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Caption: Biological activities of 2-Hydroxy-5-nitrobenzonitrile.

Chapter 4: Analytical Characterization

Accurate structural confirmation and purity assessment are non-negotiable in scientific
research. Standard spectroscopic methods are used to characterize 2-Hydroxy-5-
nitrobenzonitrile.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The aromatic region would display a distinct set of signals for the three protons
on the benzene ring. Their chemical shifts and coupling patterns would be influenced by
the electronic effects of the three different substituents.

o 13C NMR: The spectrum would show seven distinct carbon signals, including the
characteristic signal for the nitrile carbon (typically & 115-125 ppm) and signals for the
aromatic carbons, whose shifts are heavily influenced by the attached functional groups.

o Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the
molecule's functional groups. Key expected absorption bands include:

o A broad peak around 3200-3500 cm~! for the O-H stretch of the phenolic group.
o A sharp, medium-intensity peak around 2220-2240 cm~1 for the C=N stretch.

o Strong, asymmetric and symmetric stretching bands around 1520 cm~* and 1340 cm™1,
respectively, for the N-O bonds of the nitro group.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a
molecular ion (M*) peak corresponding to the molecular weight of the compound (m/z =
164.12).[12]

Chapter 5: Safety and Handling

Scientific integrity demands a commitment to safety. 2-Hydroxy-5-nitrobenzonitrile is a
hazardous substance and must be handled with appropriate precautions.
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GHS Hazard Classification

Hazard Class Hazard Statement GHS Pictogram

Acute Toxicity, Oral (Category

2 H302: Harmful if swallowed Warning
Acute Toxicity, Dermal H312: Harmful in contact with ]
) Warning
(Category 4) skin
Skin Corrosion/Irritation o ]
H315: Causes skin irritation Warning
(Category 2)
Serious Eye Damage/Irritation H319: Causes serious eye )
L Warning
(Category 2A) irritation
Acute Toxicity, Inhalation o ]
H332: Harmful if inhaled Warning

(Category 4)

(Source: Aggregated from ECHA C&L Inventory and supplier safety data)[3][4][6]

Safe Handling and Disposal Protocol

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[8]

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166
or OSHA 29 CFR 1910.133 standards.[13]

o Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory
to prevent skin contact.[13]

o Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator
may be used. For higher-level protection, use appropriate respirator cartridges (e.g.,
OV/AG/P99).[8]

e Handling: Avoid creating dust.[8] Keep the container tightly sealed in a dry, well-ventilated
place.[6] Avoid contact with incompatible materials such as strong acids, bases, and
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oxidizing agents.[8][13]

» Spill Response: In case of a spill, evacuate the area. Wearing full PPE, sweep up the solid
material without creating dust and place it in a suitable, closed container for disposal.[8]

» Disposal: Dispose of the compound and any contaminated packaging as hazardous waste
through a licensed professional waste disposal service.[8] Do not allow the product to enter
drains.

Conclusion

2-Hydroxy-5-nitrobenzonitrile (CAS 39835-09-1) is a multifunctional chemical entity with a well-
defined profile of physicochemical properties, reactivity, and biological activity. Its role as an
inhibitor of bacterial iron uptake and xanthine oxidase highlights its potential as a lead
compound in the development of novel anti-infective and metabolic drugs. The synthetic
accessibility and versatile reactivity of its functional groups further establish its value as a
scaffold for medicinal chemists. However, its hazardous nature necessitates strict adherence to
safety protocols. For researchers in drug discovery, 2-Hydroxy-5-nitrobenzonitrile represents a
promising starting point for investigation, embodying the challenges and opportunities inherent
in translating a simple organic molecule into a potential therapeutic solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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